molecular formula C10H9FN2O3 B1474631 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid CAS No. 1566974-69-3

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid

Cat. No.: B1474631
CAS No.: 1566974-69-3
M. Wt: 224.19 g/mol
InChI Key: FFVOKRDTFVFAOH-UHFFFAOYSA-N
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Description

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a heterocyclic compound that features both azetidine and nicotinoyl moieties The presence of a fluorine atom at the 5-position of the nicotinoyl ring enhances its chemical reactivity and potential biological activity

Properties

IUPAC Name

1-(5-fluoropyridine-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-8-1-6(2-12-3-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVOKRDTFVFAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate nitrile and an alkene.

    Introduction of the Nicotinoyl Group: The nicotinoyl group can be introduced via a nucleophilic substitution reaction using 5-fluoronicotinic acid as a starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

  • 1-(5-Chloronicotinoyl)azetidine-3-carboxylic acid
  • 1-(5-Bromonicotinoyl)azetidine-3-carboxylic acid
  • 1-(5-Methylnicotinoyl)azetidine-3-carboxylic acid

Uniqueness: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound often exhibits higher potency and selectivity in biological assays.

Biological Activity

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing relevant research findings, and presenting case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a 5-fluoronicotinoyl group and a carboxylic acid moiety. This configuration may influence its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. A study highlighted the effectiveness of azetidine derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the azetidine structure can enhance antimicrobial efficacy .

Anticancer Properties

Several studies have investigated the anticancer potential of azetidine-containing compounds. In particular, the ability of these compounds to inhibit the STAT3 signaling pathway has been noted. The STAT3 pathway is crucial for tumor growth and survival, making it a target for cancer therapy. A study reported that certain azetidine derivatives significantly inhibited STAT3 activity, leading to reduced proliferation of cancer cells .

CompoundIC50 (μM)Activity
This compound0.52STAT3 inhibition
BRD8468 (related compound)0.38Antimalarial activity
Methyl esters of azetidines>4Reduced STAT3 inhibition

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. Azetidine derivatives were shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism appears to involve novel modes of action that circumvent existing drug resistance .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For example, its ability to inhibit enzymes or receptors involved in critical signaling pathways suggests a multifaceted mechanism of action. Inhibition of the STAT3 pathway is particularly noteworthy, as it is implicated in various cancers and inflammatory processes.

Study on Anticancer Activity

In a study assessing the effects of azetidine derivatives on breast cancer cell lines, it was found that while some compounds displayed potent in vitro activity against STAT3, they exhibited poor membrane permeability due to their carboxylate groups. Modifications such as converting the carboxylic acid to an ester improved cellular uptake and enhanced anticancer activity .

Antimicrobial Efficacy Study

A comparative analysis of various azetidine derivatives against common pathogens revealed that modifications at the nitrogen position significantly influenced antimicrobial potency. The presence of electron-withdrawing groups like fluorine increased antibacterial activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
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1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid

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